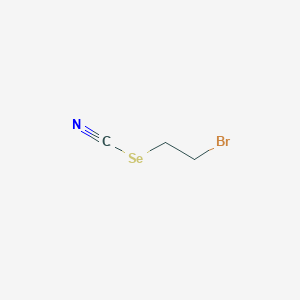
2-Bromoethyl selenocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromoethyl selenocyanate is an organoselenium compound characterized by the presence of a selenocyanate group attached to a bromoethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromoethyl selenocyanate typically involves the reaction of 2-bromoethylamine hydrobromide with potassium selenocyanate. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The product is then purified using silica column chromatography with a mixture of hexane and ethyl acetate as the eluent .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of selenium compounds.
Types of Reactions:
Nucleophilic Substitution: this compound can undergo nucleophilic substitution reactions where the bromo group is replaced by various nucleophiles.
Oxidation and Reduction: The selenocyanate group can be oxidized to form seleninic acids or reduced to form selenides.
Addition Reactions: The compound can participate in addition reactions involving the carbonitrile group.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium selenocyanate, diazonium salts, and organosilanes are commonly used reagents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of various substituted selenocyanates.
Oxidation: Formation of seleninic acids.
Reduction: Formation of selenides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of other organoselenium compounds.
Biology: Investigated for its role in biological systems, particularly in the study of selenium’s biological functions.
Medicine: Studied for its potential anticancer and chemopreventive properties.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-bromoethyl selenocyanate involves its interaction with cellular components, leading to various biochemical effects. The selenocyanate group can generate reactive oxygen species (ROS), which induce oxidative stress in cells. This oxidative stress can lead to cell cycle arrest and apoptosis, particularly in cancer cells . The compound’s ability to modulate redox balance and interact with thiol-containing proteins is crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
- Cyanate (OCN)
- Thiocyanate (SCN)
- Tellurocyanate (TeCN)
Comparison: 2-Bromoethyl selenocyanate is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium-containing compounds generally exhibit higher reactivity and biological activity, making them valuable in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
55110-84-4 |
|---|---|
Molekularformel |
C3H4BrNSe |
Molekulargewicht |
212.95 g/mol |
IUPAC-Name |
2-bromoethyl selenocyanate |
InChI |
InChI=1S/C3H4BrNSe/c4-1-2-6-3-5/h1-2H2 |
InChI-Schlüssel |
HGEJSLGJRQZDMN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CBr)[Se]C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



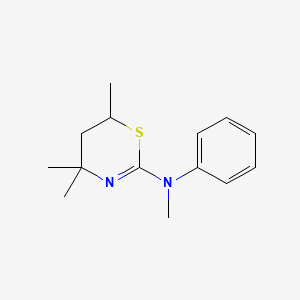
![1-Methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14642596.png)
![2-[(2-Chloroacetyl)-methylamino]-3-methylbutanoic acid](/img/structure/B14642601.png)
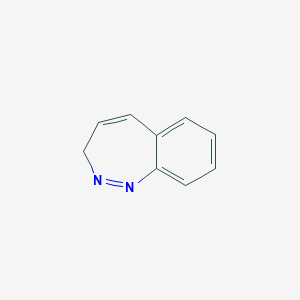
![10-Hydroxy-4,4,8,8-tetramethylspiro[5.5]undecan-2-one](/img/structure/B14642603.png)
![N-Butyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14642606.png)
![N-(4-Chlorophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14642608.png)
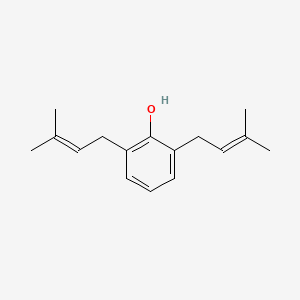
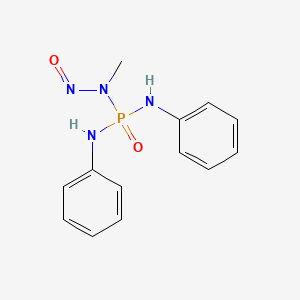
![Piperidine, 1,1'-[(4-nitrophenyl)methylene]bis-](/img/structure/B14642649.png)
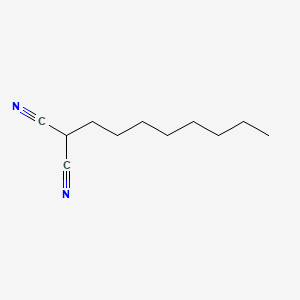
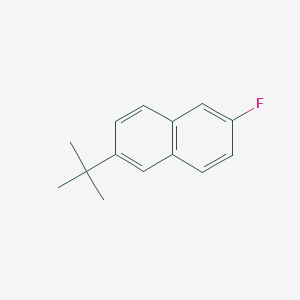
![2-[2-Methyl-1-(propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14642670.png)
